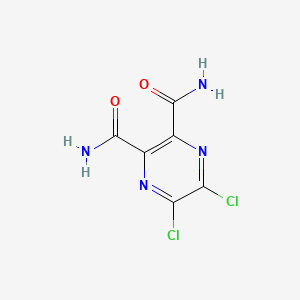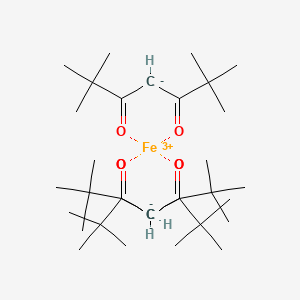
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, also known as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination compound where iron is complexed with three molecules of 2,2,6,6-tetramethylheptane-3,5-dione. This compound is often used as a precursor in various chemical processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone. The mixture is stirred and heated to facilitate the formation of the complex, which is then purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.
Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .
Applications De Recherche Scientifique
Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) acetylacetonate: Similar to Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, this compound is used as a precursor in various chemical processes.
Iron(III) nitrate: Another iron(III) compound with different ligands, used in different applications.
Iron(III) chloride: A common iron(III) compound used in various chemical reactions.
Uniqueness
This compound is unique due to its stability and the specific properties imparted by the 2,2,6,6-tetramethylheptane-3,5-dione ligands. These ligands provide steric hindrance and electronic effects that influence the reactivity and stability of the iron center, making it suitable for specific applications that other iron(III) compounds may not be able to achieve .
Propriétés
Formule moléculaire |
C33H57FeO6 |
|---|---|
Poids moléculaire |
605.6 g/mol |
Nom IUPAC |
iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
AWKCYXFBJHQGBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



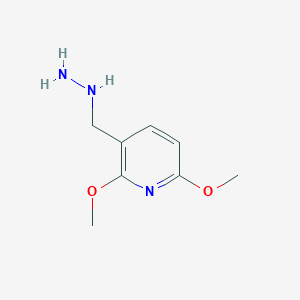
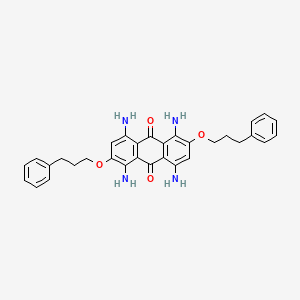
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

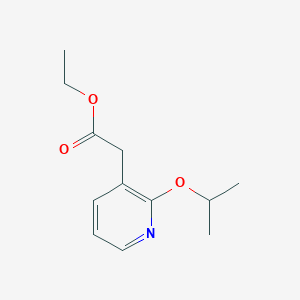
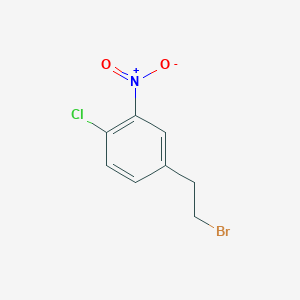
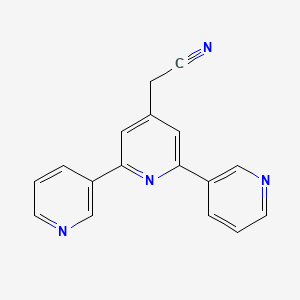
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)




